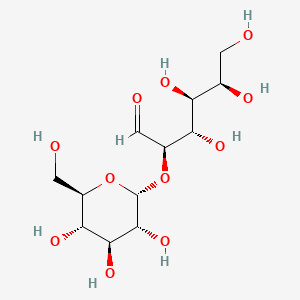

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a vital compound used in the biomedical industry . It exhibits potential therapeutic applications in the treatment of various diseases . This compound displays promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .

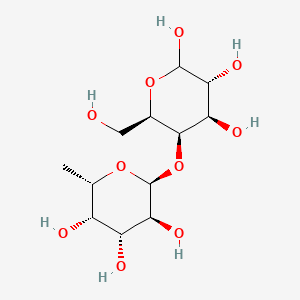

Molecular Structure Analysis

The molecular formula of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is C10H18O8S . Its unique molecular structure and bioactive properties make it a valuable component in drug research and development within the biomedicine field .Physical And Chemical Properties Analysis

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a crystalline solid . It is soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate . It should be stored at -20° C . The melting point is 104°C .科学的研究の応用

Biomedical Research

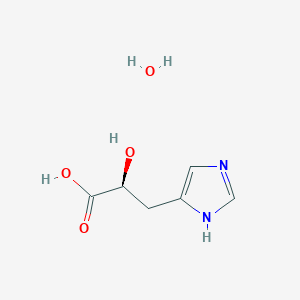

This compound exhibits potential therapeutic applications in the treatment of various diseases. It is actively investigated for its efficacy and shows promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .

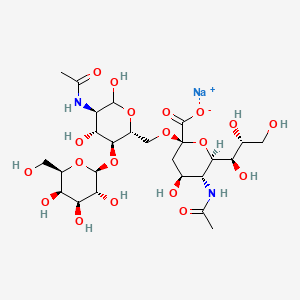

Proteomics Research

As a specialty product in proteomics research, this compound is used for studying proteins and their interactions. Its unique properties facilitate the analysis of protein structures and functions .

Chemical Synthesis

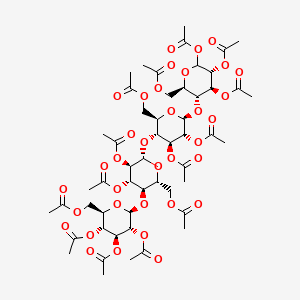

In chemical synthesis, this compound serves as a starting material for preparing biologically active molecules such as L-acovenose and 6-deoxy-L-idose , as well as carbanucleoside enantiomers . It is also used to synthesize vinyl ether-based chiral carbohydrate synthons .

Organic Synthesis

It is a useful compound in organic synthesis, contributing to the development of various organic compounds through its reactive properties .

Lipase-Catalyzed Esterification

This compound is esterified with palmitic acid using immobilized lipase from Candida antarctica to synthesize sugar esters at high concentrations, which are more hydrophobic than unmodified glucose .

将来の方向性

特性

IUPAC Name |

[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZJUFZKGHXMOP-ANZWQOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)